molecular formula C21H15NO4S B375142 N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B375142
M. Wt: 377.4g/mol
InChI Key: STQHBTVEFVNEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide: is a complex organic compound with a unique structure that includes both anthracene and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-anthraquinone with benzylamine in the presence of a sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield dihydroanthracene derivatives.

Scientific Research Applications

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the anthracene moiety can participate in π-π stacking interactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
  • N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-methoxybenzamide
  • N-(4-Benzoylamino-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide

Uniqueness

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to the presence of both the benzyl and sulfonamide groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H15NO4S

Molecular Weight

377.4g/mol

IUPAC Name

N-benzyl-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C21H15NO4S/c23-20-15-9-4-5-10-16(15)21(24)19-17(20)11-6-12-18(19)27(25,26)22-13-14-7-2-1-3-8-14/h1-12,22H,13H2

InChI Key

STQHBTVEFVNEJL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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